molecular formula C7H6BrNO3 B1358371 Methyl 6-bromo-3-hydroxypicolinate CAS No. 321601-48-3

Methyl 6-bromo-3-hydroxypicolinate

Cat. No. B1358371
CAS RN: 321601-48-3
M. Wt: 232.03 g/mol
InChI Key: UGFPNFKMYRHGBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 6-bromo-3-hydroxypicolinate” is a chemical compound with the CAS Number: 321601-48-3 . Its IUPAC name is methyl 6-bromo-3-hydroxy-2-pyridinecarboxylate . The compound has a molecular weight of 232.03 .


Molecular Structure Analysis

The InChI code for “Methyl 6-bromo-3-hydroxypicolinate” is 1S/C7H6BrNO3/c1-12-7(11)6-4(10)2-3-5(8)9-6/h2-3,10H,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 6-bromo-3-hydroxypicolinate” is a compound that can exist in various physical forms such as liquid, solid, or semi-solid . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Chemical Reactions and Properties

  • Ammonolysis of Hydroxypicolinic Acids : A study on the ammonolysis of hydroxypicolinic acids, including 3-hydroxy-6-methylpicolinic acid, revealed insights into the reactions and products formed, emphasizing the importance of understanding chemical reactions of related compounds (Moore, Kirk, & Newmark, 1979).
  • Photochemical Behavior : Research on the photochemistry of picolinic acids demonstrated different photodehalogenation pathways for these compounds, providing valuable information for understanding the light-induced chemical behaviors of bromo-substituted picolinates (Rollet, Richard, & Pilichowski, 2006).
  • Density Functional Theory (DFT) Studies : DFT investigations on hydroxypicolinic compounds, including 6-hydroxypicolinic acid, offered insights into the kinetics, thermodynamics, and mechanisms of proton-related reactions, contributing to a deeper understanding of these compounds at a molecular level (Yasarawan, Thipyapong, & Ruangpornvisuti, 2016).

Applications in Synthesis and Catalysis

  • Copper-Catalyzed Couplings : A study on Cu-catalyzed couplings of heteroaryl amines and aryl bromides using 6-hydroxypicolinamide ligands provided insights into the potential application of related picolinic acid derivatives in organic synthesis and catalysis (Bernhardson, Widlicka, & Singer, 2019).
  • Complex Synthesis : Investigations into the synthesis of various complexes, such as ruthenium DMSO complexes and cobalt(II) complexes, utilizing hydroxypicolinic acids and their derivatives, have shown the versatility and utility of these compounds in the field of coordination chemistry (Rachford, Petersen, & Rack, 2006).

Spectroscopic and Computational Studies

  • Vibrational Spectroscopy and DFT : Vibrational spectroscopic studies and DFT calculations on cobalt(II) complexes with hydroxypicolinic acids offered valuable information on the spectroscopic properties and molecular structure of these complexes, demonstrating the application of these methods in analyzing metal complexes (Furic, Kodrin, Kukovec, Mihalić, & Popović, 2013).

Potential in Antioxidant and Biological Studies

  • Antioxidant Activity : Research on the isolation of bromophenols from marine algae, which includes derivatives of bromopicolinic acid, highlights the potential of these compounds in antioxidant applications and their relevance in the study of natural products (Li, Li, Gloer, & Wang, 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H302, H315, and H319 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

methyl 6-bromo-3-hydroxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-7(11)6-4(10)2-3-5(8)9-6/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFPNFKMYRHGBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623252
Record name Methyl 6-bromo-3-hydroxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-3-hydroxypicolinate

CAS RN

321601-48-3
Record name Methyl 6-bromo-3-hydroxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-bromo-3-hydroxypyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mechanically stirred solution of methyl 3-hydroxypicolinate (30.6 g) in water (800 mL) was slowly added bromine (32 g) over a 30 minute period. After the addition was complete, stirring was continued for an additional hour. Ether (300 mL) was added and stirring continued until all the solids had dissolved. The organic layer was separated and the aqueous phase extracted with ether (200 mL). The organic phases were combined, dried (MgSO4) and the solvent evaporated to give 32.8 g of methyl 6-bromo-3-hydroxypicolinate as an off-white solid. Recrystallization from methanol/water gave an analytical sample, m.p. 115-117° C.
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A stirred solution of methyl 3-hydroxy-2-pyridinecarboxylate (1.69 g, 11.0 mmol) in water (75 mL) at ambient temperature was treated dropwise with bromine (2.39 g, 15.0 mmol). The reaction mixture was stirred at ambient temperature for 3 h, during which time a fine white precipitate formed. The mixture was extracted with CH2Cl2 (100 mL×2). The combined organic extracts were washed with water, brine and dried over Na2SO4, filtered, and the filtrate was concentrated to give 2.11 g (82%) of methyl 6-bromo-3-hydroxy-2-pyridinecarboxylate as an off-white solid. 1H NMR (400 MHz, CDCl3): δ 10.69 (s, 1H), 7.55 (d, 1H, J=8.8 Hz), 7.27 (d, 1H, J=8.8 Hz), 4.04 (s, 3H); LRMS (APCI), m/z 232/234 (M+H).
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
2.39 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Bromine (5.02 g, 31.4 mmol) was added dropwise to a mixture of methyl 3-hydroxypicolinate (26A) (3.67 g, 26.4 mmol) in water (75 mL) at rt and the mixture was stirred for 2.5 hours. The precipitate was filtered, washed with water and dried in vacuo to provide 4.18 g (75%) of the desired product methyl 6-bromo-3-hydroxypicolinate (26B): 1H NMR (300 MHz, DMSO-d6) δ 10.67 (1H, s), 7.69 (1H, d), 7.42 (1H, d), 3.88 (3H, s).
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
3.67 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
75%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.